molecular formula C21H24INO2 B14625345 Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide CAS No. 54446-54-7

Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide

Cat. No.: B14625345
CAS No.: 54446-54-7
M. Wt: 449.3 g/mol
InChI Key: RDJWJDIYCALNQE-UHFFFAOYSA-M
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Description

Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is a quaternary ammonium compound with the molecular formula C21H24INO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolinium compounds typically involves the quaternization of isoquinoline derivatives. One common method is the reaction of isoquinoline with an alkyl halide in the presence of a base. For Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide, the synthetic route involves the reaction of 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-isoquinoline with iodomethane under basic conditions .

Industrial Production Methods

Industrial production of isoquinolinium compounds often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

54446-54-7

Molecular Formula

C21H24INO2

Molecular Weight

449.3 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-propylisoquinolin-2-ium;iodide

InChI

InChI=1S/C21H24NO2.HI/c1-4-12-22-13-11-17-7-5-6-8-18(17)19(22)14-16-9-10-20(23-2)21(15-16)24-3;/h5-11,13,15H,4,12,14H2,1-3H3;1H/q+1;/p-1

InChI Key

RDJWJDIYCALNQE-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC(=C(C=C3)OC)OC.[I-]

Origin of Product

United States

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